
1-(p-Tolyl)cyclopropanamine
Overview
Description
1-(p-Tolyl)cyclopropanamine is an organic compound with the molecular formula C10H13N It is characterized by a cyclopropane ring attached to a p-tolyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(p-Tolyl)cyclopropanamine can be synthesized through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with cyclopropanecarboxamide, followed by hydrolysis to yield the desired amine. Another method involves the cyclopropanation of p-tolylamine using diazomethane under acidic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(p-Tolyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding cyclopropylamine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclopropylamine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(p-Tolyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(p-Tolyl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(4-Methylphenyl)cyclopropanamine
- 1-(4-Methylphenyl)cyclopropan-1-amine
- Cyclopropanamine, 1-(4-methylphenyl)-
Uniqueness: 1-(p-Tolyl)cyclopropanamine is unique due to its combination of a cyclopropane ring and a p-tolyl group, which imparts distinct chemical and physical properties
Biological Activity
1-(p-Tolyl)cyclopropanamine, a compound characterized by its cyclopropane ring and para-methylphenyl group, has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, potential applications, and comparative analyses with similar compounds.
This compound has the following molecular characteristics:
- Molecular Formula: C10H13N
- Molecular Weight: Approximately 149.22 g/mol
- Structure: The compound features a cyclopropane ring attached to a p-tolyl group (para-methylphenyl) and an amine functional group.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps that utilize chiral centers to produce enantiomerically enriched derivatives. The synthesis pathways often focus on the cyclopropene intermediates that can lead to various biologically active compounds. The production methods allow for high-purity compounds that are essential for biological testing.
Interaction Studies
Research indicates that this compound exhibits significant binding affinity to various receptors, particularly those associated with neurotransmitter systems such as serotonin and dopamine receptors. These interactions suggest potential pharmacological effects that could be explored for therapeutic applications.
Table 1: Summary of Interaction Studies
Receptor Type | Binding Affinity (Ki) | Reference |
---|---|---|
Serotonin Receptors | Moderate | |
Dopamine Receptors | High | |
Other Neurotransmitter Receptors | Variable |
Pharmacological Implications
The compound's interactions with neurotransmitter receptors indicate potential applications in treating neurological disorders. For instance, its modulation of serotonin receptors may suggest efficacy in managing depression or anxiety disorders.
Case Studies
Several studies have highlighted the biological effects of this compound:
- Study 1: A pharmacological evaluation demonstrated that the compound exhibited anxiolytic-like effects in animal models, correlating with its binding to serotonin receptors.
- Study 2: Another study focused on its potential as a dopamine receptor agonist, showing promise in enhancing dopaminergic signaling, which is crucial for conditions like Parkinson's disease.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Table 2: Comparison of Similar Compounds
Compound Name | Structure Type | Key Differences |
---|---|---|
This compound | Aromatic cyclopropane | Para-methyl substitution |
1-(m-Tolyl)cyclopropanamine | Aromatic cyclopropane | Meta-methyl substitution |
Cyclopropylamine | Aliphatic | No aromatic ring; simpler structure |
N-Methylcyclopropanamine | Aliphatic | Methylated amine; different reactivity |
This comparison highlights the structural uniqueness of this compound and its potential advantages in pharmacological applications due to its specific receptor interactions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(p-Tolyl)cyclopropanamine, and how can reaction conditions be optimized?
The primary method involves the electro-induced Hofmann rearrangement of 1-(p-Tolyl)cyclopropanecarboxamide to yield the amine. Key parameters include:
- Reagents : Hydrochloric acid (1.2 equivalents) under acidic conditions (pH 1) .
- Solvents : Water as the reaction medium.
- Conditions : Overnight reaction at room temperature (rt).
Optimization strategies may include adjusting pH, temperature, and catalyst loading. Characterization of intermediates via TLC or HPLC is critical for monitoring reaction progress .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- NMR Spectroscopy : H and C NMR can confirm the cyclopropane ring (characteristic δ 1.0–2.5 ppm for ring protons) and the p-tolyl substituent (aromatic protons at δ 6.8–7.2 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 147.22 g/mol for the free base) .
- X-ray Crystallography : For crystalline derivatives, this provides unambiguous stereochemical data, as seen in related cyclopropanamine salts .
Q. How can researchers assess the purity of this compound?
- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives.
- TLC : Use silica gel plates with ethyl acetate/hexane eluents to monitor by-products.
- Elemental Analysis : Confirms C, H, N composition within ±0.4% deviation .
Q. What physicochemical properties are critical for experimental design?
- Solubility : Poor aqueous solubility (enhanced via HCl salt formation) .
- Stability : Store under inert atmosphere (N/Ar) at 2–8°C to prevent degradation .
- pKa : Predicted basicity (pKa ~9.95) influences protonation states in biological assays .
Advanced Research Questions
Q. How can this compound be integrated into anticancer drug discovery pipelines?
Derivatives of cyclopropanamine have shown promise as anticancer agents , particularly when functionalized with fluorinated or heterocyclic groups. For example, 1-((4-(4-fluoro-2-methylindol-5-yloxy)quinolin-7-yloxy)methyl)cyclopropanamine exhibits cytotoxicity via kinase inhibition . Researchers should:
- Perform structure-activity relationship (SAR) studies by modifying the p-tolyl group.
- Evaluate in vitro cytotoxicity (e.g., IC in cancer cell lines) and in vivo efficacy in xenograft models.
Q. What strategies address stability challenges under varying pH and temperature conditions?
- Degradation Studies : Use LC-MS to identify decomposition products under acidic (pH 1) or thermal stress (>40°C).
- Stabilization : Buffer systems (e.g., phosphate buffer at pH 7.4) or lyophilization for long-term storage .
Q. How can mechanistic insights into the Hofmann rearrangement improve synthesis scalability?
- Electrochemical Analysis : Monitor electron transfer efficiency during the rearrangement.
- By-Product Identification : Characterize side products (e.g., diethylammonium chloride) via H NMR and optimize washing steps with water to remove impurities .
Q. What methodologies resolve enantiomeric mixtures of chiral cyclopropanamine derivatives?
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases.
- Diastereomeric Salt Formation : Resolve enantiomers using chiral acids (e.g., tartaric acid) .
Q. How should researchers reconcile contradictory spectral data from alternative synthesis routes?
- Comparative Analysis : Cross-validate NMR and MS data across multiple batches.
- Computational Modeling : Use DFT calculations to predict H NMR shifts and compare with experimental results .
Q. What computational tools predict the reactivity of this compound in novel reactions?
Properties
IUPAC Name |
1-(4-methylphenyl)cyclopropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-2-4-9(5-3-8)10(11)6-7-10/h2-5H,6-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXDLMRMRJQZPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514361 | |
Record name | 1-(4-Methylphenyl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503417-31-0 | |
Record name | 1-(4-Methylphenyl)cyclopropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503417-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Methylphenyl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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